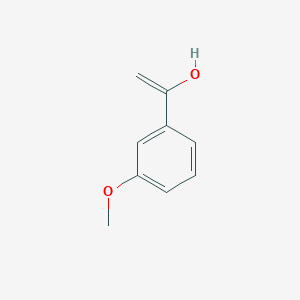
1-(3-Methoxyphenyl)ethen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)ethen-1-ol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a methoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Methoxyphenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst. This method allows for efficient production on a larger scale, with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxyphenyl)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(3-Methoxyphenyl)ethanone or 1-(3-Methoxyphenyl)ethanal.
Reduction: 1-(3-Methoxyphenyl)ethane.
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)ethen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)ethen-1-ol involves its interaction with various molecular targets and pathways. The methoxy group and the hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form hydrogen bonds with other molecules, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)ethen-1-ol: Similar structure but with the methoxy group at the 2-position.
1-(4-Methoxyphenyl)ethen-1-ol: Similar structure but with the methoxy group at the 4-position.
1-(3-Hydroxyphenyl)ethen-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3-Methoxyphenyl)ethen-1-ol is unique due to the specific positioning of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological effects.
Propiedades
Número CAS |
215457-55-9 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)ethenol |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6,10H,1H2,2H3 |
Clave InChI |
WIRXWTWNSHLCEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
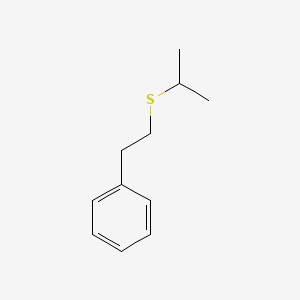

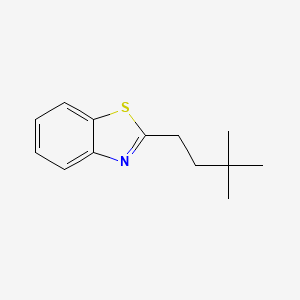
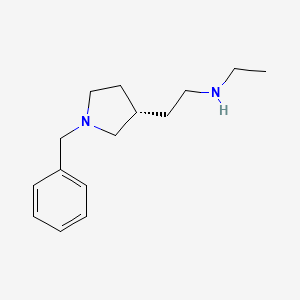
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)
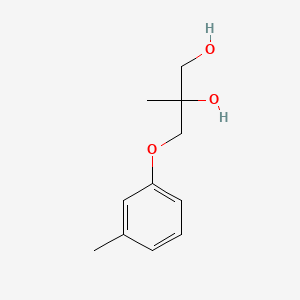
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
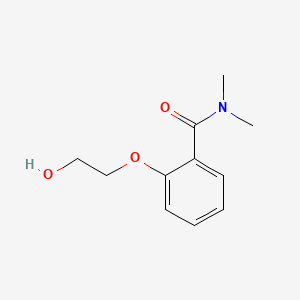
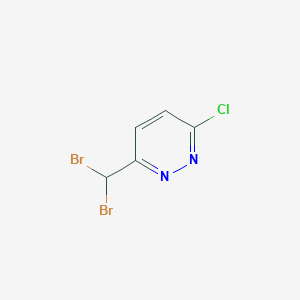
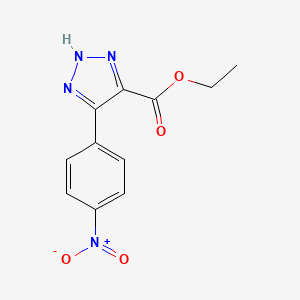

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)

